Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound featuring a lithium ion coordinated to a pyrazole derivative. This compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology, particularly as a pharmaceutical agent.
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. Its structural characteristics and properties are documented in scientific literature and patent filings, highlighting its relevance in drug development.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms at adjacent positions. The specific structure of this compound suggests potential applications in medicinal chemistry, possibly as an anxiolytic or antidepressant agent, similar to other lithium-based compounds.
The synthesis of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
The synthesis may require specific conditions such as controlled temperature and inert atmosphere to prevent degradation or unwanted side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for this compound is C13H20N4O2Li. It features a pyrazole ring substituted with a carboxylate group and a pyrrolidine moiety with a dimethylamino substituent.
C[C@H]1=NNC(=C1N(C)C)C(=O)O.[Li+]
XGJYQJZQBXFQMI-UHFFFAOYSA-N
This structural data indicates that the compound possesses both hydrophilic (carboxylate) and lipophilic (pyrazole and pyrrolidine) characteristics, which may influence its solubility and interaction with biological systems.
Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
The stability of this compound under different pH conditions should be evaluated, as it may influence its reactivity and potential applications in biological systems.
The mechanism of action for lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain, similar to other lithium compounds used in psychiatry.
Research indicates that lithium ions can influence signaling pathways related to mood regulation, potentially affecting serotonin and norepinephrine levels. This modulation may contribute to its therapeutic effects in mood disorders.
Relevant analyses such as thermal stability assessments and solubility tests should be conducted to fully characterize these properties.
Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate has potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7